

An In-Depth Technical Guide to the Physicochemical Properties of Albomycin Epsilon

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Compound of Interest		
Compound Name:	Albomycin epsilon	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of **Albomycin epsilon**, a naturally occurring sideromycin antibiotic. The information is curated for professionals in scientific research and pharmaceutical development, with a focus on quantitative data, experimental context, and biological mechanism.

Introduction to Albomycin Epsilon

Albomycin epsilon is a member of the albomycin family, a group of sideromycins produced by certain strains of Streptomyces, such as Streptomyces griseus.[1] Sideromycins are notable for their "Trojan horse" mechanism of action, where an antibiotic moiety is covalently linked to a siderophore.[1][2] This siderophore component chelates ferric iron (Fe³+) and is actively transported into bacterial cells via their own iron uptake systems.[3][4] Once inside the cytoplasm, the antibiotic warhead is cleaved and released, exerting its inhibitory effect.[2][5] Albomycins, including the epsilon variant, are potent inhibitors of bacterial seryl-tRNA synthetase, an essential enzyme in protein synthesis.[3][6][7] This unique delivery mechanism allows them to bypass conventional resistance pathways and exhibit activity against a range of Gram-positive and Gram-negative bacteria.[3][8]

Physicochemical Properties



The fundamental physicochemical characteristics of **Albomycin epsilon** are summarized below. These properties are critical for understanding its stability, solubility, and suitability for formulation and delivery.

Property	Value	Reference
Molecular Formula	C36H56FeN11O17S	[9]
Molecular Weight	1002.80 g/mol	[9][10]
CAS Number	12676-10-7	[9]
Appearance	Exists in nature as an iron complex.	[11]
Solubility	The iron complex is highly soluble in water.	[11]
Stability	Albomycin ϵ is noted to be less stable than other variants like Albomycin $\delta 2$.	[12]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **Albomycin epsilon** are not extensively published in publicly accessible literature. However, this section outlines the standard methodologies that would be employed for such characterizations.

- 3.1. Determination of Molecular Weight and Formula
- Methodology: High-Resolution Mass Spectrometry (HRMS)
 - Sample Preparation: A purified sample of **Albomycin epsilon** is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.
 - Instrumentation: The solution is infused into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, often coupled with an electrospray ionization (ESI) source.



- Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ionized molecule with high precision.
- Data Interpretation: The exact mass is used to calculate the elemental composition, thereby confirming the molecular formula. For **Albomycin epsilon**, the expected monoisotopic mass would be compared against the measured mass to validate the formula C₃₆H₅₆FeN₁₁O₁₇S.

3.2. Solubility Assessment

- Methodology: Equilibrium Solubility Method
 - Sample Preparation: An excess amount of **Albomycin epsilon** is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline, ethanol).
 - Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Separation: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.
 - Quantification: The concentration of Albomycin epsilon in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate measurement.

3.3. Stability Studies

- Methodology: HPLC-Based Stability Indicating Method
 - Stress Conditions: Solutions of Albomycin epsilon are prepared and subjected to various stress conditions, including different pH levels (e.g., pH 2, 7, 9), temperatures (e.g., 4°C, 25°C, 40°C), and exposure to light.
 - Time Points: Aliquots are taken from each solution at specified time intervals (e.g., 0, 24, 48, 72 hours).



- Analysis: The samples are analyzed by a stability-indicating HPLC method, which is capable of separating the intact **Albomycin epsilon** from its degradation products.
- o Quantification: The percentage of the remaining intact drug is calculated by comparing the peak area at each time point to the initial peak area (time zero). The formation of degradation products can also be monitored. Studies have indicated that Albomycin ϵ is less stable than other variants like $\delta 2.[12]$

Mechanism of Action and Transport Pathway

Albomycin's efficacy is intrinsically linked to its "Trojan horse" transport mechanism, which exploits bacterial iron acquisition systems.[2] This pathway allows the antibiotic to accumulate within the bacterial cell at concentrations far exceeding that of the external medium.[13]

4.1. Transport into Gram-Negative Bacteria

The uptake of Albomycin into Gram-negative bacteria like E. coli is a well-studied, multi-step process involving several key proteins.[4][14]

- Outer Membrane Transport: The Albomycin-Fe³⁺ complex is recognized and bound by the
 FhuA outer membrane transporter protein.[3][14] This binding event triggers a conformational
 change, leading to the active transport of the molecule across the outer membrane into the
 periplasm.[1][4]
- Periplasmic Shuttling: In the periplasm, the complex is captured by the periplasmic binding protein FhuD.[3][4] FhuD acts as a chaperone, delivering the Albomycin complex to the inner membrane.[4]
- Inner Membrane Transport: The final translocation into the cytoplasm is mediated by the FhuB/FhuC ATP-binding cassette (ABC) transporter located in the cytoplasmic membrane.[4]
- Intracellular Activation: Once inside the cytoplasm, the antibiotic moiety is cleaved from the siderophore by cellular peptidases, such as Peptidase N (PepN).[5][14] This releases the active warhead, which then inhibits seryl-tRNA synthetase, halting protein synthesis.[5][6]





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Fig. 1: Albomycin transport and activation pathway in Gram-negative bacteria.

Conclusion

Albomycin epsilon is a potent sideromycin antibiotic with a unique mechanism of cellular entry that makes it a promising candidate for overcoming antibiotic resistance. Its physicochemical properties, particularly the high water solubility of its iron complex, are advantageous for biological activity. However, its relative instability compared to other albomycin variants is a critical factor for consideration in drug development. A thorough understanding of its properties, transport pathways, and mechanism of action is essential for the design of new, more stable, and effective siderophore-based therapeutics.

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